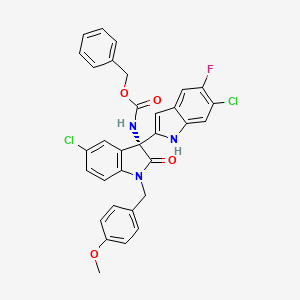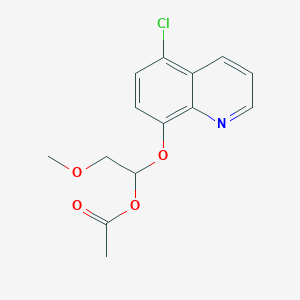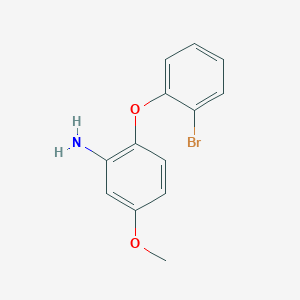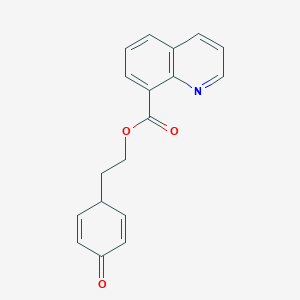
3-(4-Fluorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone class. This compound is characterized by the presence of a fluorophenyl group, a hydroxy group, and an isopropyl group attached to a quinazolinone core. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate starting materials, such as 4-fluoroaniline and isopropylamine.
Formation of Quinazolinone Core: The quinazolinone core is formed through a cyclization reaction involving the starting materials and a suitable reagent, such as phosgene or triphosgene.
Introduction of Hydroxy Group: The hydroxy group is introduced through a hydroxylation reaction, often using a reagent like hydrogen peroxide or a peracid.
Final Product Isolation: The final product is isolated through purification techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Fluorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinazolinone derivative.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives.
Applications De Recherche Scientifique
3-(4-Fluorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, inflammation, and neurodegenerative disorders.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-Fluorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulation of Receptors: Interacting with receptors to modulate their signaling pathways.
Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Fluorophenyl)-2-isopropylquinazolin-4(3H)-one: Lacks the hydroxy group.
3-(4-Chlorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one: Contains a chlorophenyl group instead of a fluorophenyl group.
3-(4-Fluorophenyl)-7-methoxy-2-isopropylquinazolin-4(3H)-one: Contains a methoxy group instead of a hydroxy group.
Uniqueness
3-(4-Fluorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one is unique due to the presence of both the hydroxy and fluorophenyl groups, which may contribute to its distinct biological activities and chemical reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C17H15FN2O2 |
|---|---|
Poids moléculaire |
298.31 g/mol |
Nom IUPAC |
3-(4-fluorophenyl)-7-hydroxy-2-propan-2-ylquinazolin-4-one |
InChI |
InChI=1S/C17H15FN2O2/c1-10(2)16-19-15-9-13(21)7-8-14(15)17(22)20(16)12-5-3-11(18)4-6-12/h3-10,21H,1-2H3 |
Clé InChI |
CRZFXIIEHCOWNI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC2=C(C=CC(=C2)O)C(=O)N1C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-Nitro-N-(pyrrolidin-3-yl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B11835722.png)
![Methyl 6-[2-(Trifluoromethoxy)phenyl]nicotinate](/img/structure/B11835728.png)
![3,8-Dibromopyrido[2,3-b]pyrazine](/img/structure/B11835736.png)




![4-Benzyl-7-hydroxy[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11835765.png)
